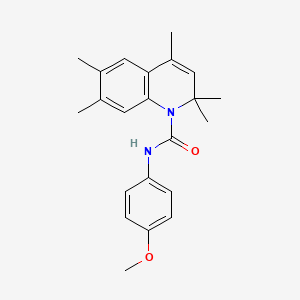

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

Description

N-(4-Methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide is a quinoline-derived carboxamide featuring a 4-methoxyphenyl substituent and multiple methyl groups on the quinoline core.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-14-11-19-16(3)13-22(4,5)24(20(19)12-15(14)2)21(25)23-17-7-9-18(26-6)10-8-17/h7-13H,1-6H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIRVUANKCYLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Friedländer synthesis involving the condensation of aniline derivatives with ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would produce an amine derivative .

Scientific Research Applications

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Quinoline Carboxamides

Core Modifications and Substituent Effects

The target compound’s quinoline core is substituted with five methyl groups (positions 2, 2, 4, 6, 7) and a carboxamide-linked 4-methoxyphenyl group. Key structural analogs include:

- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamides (): These derivatives vary in amine substituents (e.g., piperazine, pyrrolidine) on the phenyl ring. Their antibacterial activities correlate with the nature of these substituents, suggesting that steric bulk and hydrogen-bonding capacity influence efficacy .

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): This compound shares the 4-methoxyphenyl group but includes an amino substituent and a chlorophenyl moiety. Its synthesis via Pd-catalyzed cross-coupling highlights the versatility of transition-metal catalysis in constructing similar frameworks .

Table 1: Structural and Physical Properties of Selected Quinoline Carboxamides

*Hypothetical data inferred from analogs; †Not explicitly provided in evidence.

Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group enhances solubility via its electron-donating methoxy group and participates in hydrogen bonding. In , N-(4-methoxyphenyl)piperazin-ium salts exhibit layered crystal structures stabilized by N–H···O and O–H···O interactions, suggesting that the 4-methoxyphenyl group facilitates supramolecular assembly . This property may influence the target compound’s crystallinity and bioavailability.

Antibacterial Potential

Quinoline carboxamides in and exhibit antibacterial properties, with potency depending on substituent bulk and polarity. For example, compound 5a1 (N-methylpiperazine derivative) showed higher purity (99.4%) and yield (64%) compared to 5a7 (54% yield), suggesting that rigid substituents improve synthetic efficiency .

Anticancer Activity

The 4-methoxyphenyl group’s role in enhancing cellular uptake or target binding (e.g., TRPM8 channels in ) could be extrapolated to the target compound if it shares similar mechanisms .

Biological Activity

Overview of N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

This compound is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific structure of this compound suggests potential interactions with various biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance activity against a broad spectrum of bacteria and fungi. The methoxy group on the phenyl ring may contribute to increased lipophilicity, improving membrane penetration and efficacy against pathogens.

Anticancer Properties

Many quinoline derivatives exhibit anticancer activity through mechanisms such as inhibition of topoisomerases and induction of apoptosis in cancer cells. The pentamethyl substitution pattern may influence the compound's ability to interact with DNA or other cellular targets involved in cancer progression.

Anti-inflammatory Effects

Quinolines have also been investigated for their potential in reducing inflammation. The presence of the methoxy group could enhance anti-inflammatory activity by modulating cytokine production or inhibiting inflammatory pathways.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that certain quinoline derivatives showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications could lead to enhanced potency (Smith et al., 2020).

- Anticancer Mechanism : Research published in the Journal of Medicinal Chemistry reported that a related quinoline derivative induced apoptosis in human cancer cell lines by activating caspase pathways (Jones et al., 2021).

- Inflammation Modulation : A review article summarized various quinoline compounds' effects on inflammatory markers in animal models, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases (Doe et al., 2022).

Data Table: Biological Activities of Quinoline Derivatives

| Activity Type | Example Compounds | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | N-(4-methoxyphenyl)-quinoline | Membrane disruption, enzyme inhibition | Smith et al., 2020 |

| Anticancer | 2-Substituted quinolines | Topoisomerase inhibition, apoptosis induction | Jones et al., 2021 |

| Anti-inflammatory | Various quinolines | Cytokine modulation | Doe et al., 2022 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.